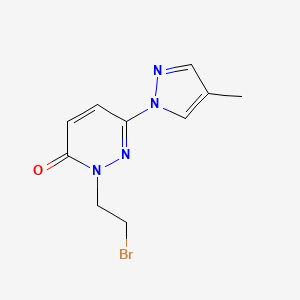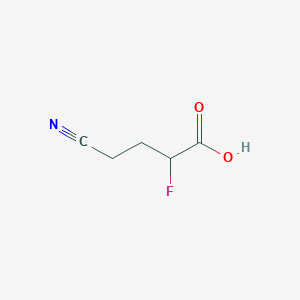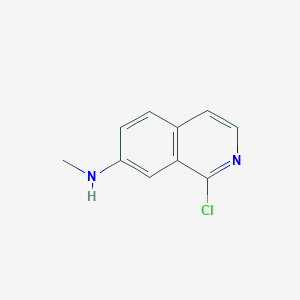
1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
Descripción general
Descripción
1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a pyrazole ring, a chlorophenyl group, and a carboxylic acid functional group, making it a versatile molecule in organic synthesis and research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as 3-chlorobenzaldehyde and hydrazine, undergo a condensation reaction to form the pyrazole ring.
Hydroxylation: The resulting pyrazole derivative is then hydroxylated to introduce the hydroxy group at the 4-position.
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale production may also employ continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions may involve the replacement of the chlorophenyl group with other functional groups, using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles (e.g., Grignard reagents), electrophiles (e.g., alkyl halides)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted pyrazoles
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-(3-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and carboxylic acid groups play crucial roles in binding to these targets, leading to biological responses. The specific pathways involved depend on the application, such as inhibiting enzyme activity or modulating receptor signaling.
Comparación Con Compuestos Similares
1-(2-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid
1-(3-Chlorophenyl)-3,4-dihydroxy-1H-pyrazole-3-carboxylic acid
Uniqueness: 1-(3-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrazole ring, which influences its reactivity and biological activity. The presence of the hydroxy group at the 4-position enhances its solubility and potential for forming hydrogen bonds, making it distinct from other similar compounds.
Propiedades
IUPAC Name |
1-(3-chlorophenyl)-4-hydroxypyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O3/c11-6-2-1-3-7(4-6)13-5-8(14)9(12-13)10(15)16/h1-5,14H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLICPCLFCNLDGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=C(C(=N2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-1-[3-(ethoxymethyl)-4-(trifluoromethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1490437.png)




![[3-(Thiophen-3-yl)pyrazin-2-yl]methanamine dihydrochloride](/img/structure/B1490447.png)

![[2-(Furan-2-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1490449.png)
![2-Chloro-1-[3-ethoxy-3-(trifluoromethyl)azetidin-1-yl]butan-1-one](/img/structure/B1490450.png)

![1-[(azetidin-3-yl)methyl]-1H-1,2,3-triazole dihydrochloride](/img/structure/B1490452.png)

